molecular formula C17H13IN2O2S B12771837 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- CAS No. 69455-42-1

4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-

Cat. No.: B12771837
CAS No.: 69455-42-1
M. Wt: 436.3 g/mol
InChI Key: YZMPRWMPUUYKBL-ZROIWOOFSA-N
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Description

4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- is a complex organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 3-iodoaniline with 2-methoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Imidazolidinone, 3-(3-chlorophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
  • 4-Imidazolidinone, 3-(3-bromophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-
  • 4-Imidazolidinone, 3-(3-fluorophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo-

Uniqueness

The uniqueness of 4-Imidazolidinone, 3-(3-iodophenyl)-5-((2-methoxyphenyl)methylene)-2-thioxo- lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, bromo, and fluoro analogs, the iodo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

69455-42-1

Molecular Formula

C17H13IN2O2S

Molecular Weight

436.3 g/mol

IUPAC Name

(5Z)-3-(3-iodophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H13IN2O2S/c1-22-15-8-3-2-5-11(15)9-14-16(21)20(17(23)19-14)13-7-4-6-12(18)10-13/h2-10H,1H3,(H,19,23)/b14-9-

InChI Key

YZMPRWMPUUYKBL-ZROIWOOFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)I

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)I

Origin of Product

United States

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